

# Application Note: Development of an ELISA-Based Assay for Screening LC3B Ligands

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## Compound of Interest

Compound Name: LC3B ligand 1

Cat. No.: B15601742

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## Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Microtubule-associated protein 1 light chain 3 beta (LC3B) is a key protein in the autophagy pathway, where it is lipidated and recruited to autophagosome membranes. The interaction of ligands with LC3B can modulate the autophagic process, making it an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This application note describes a robust and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the identification and characterization of ligands that bind to human LC3B. The described method is a competitive ELISA, which measures the ability of a test compound to compete with a known, labeled ligand for binding to immobilized LC3B.

## Principle of the Assay

The assay is based on the principle of a competitive ELISA. Recombinant human LC3B protein is immobilized on the surface of a 96-well microplate. A known biotinylated LC3B ligand (or a suitable labeled binding partner) and an unlabeled test compound are then added to the wells. The test compound will compete with the biotinylated ligand for binding to the immobilized LC3B. The amount of biotinylated ligand bound to the LC3B is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a chromogenic substrate (TMB). The intensity of the color produced is inversely proportional to the binding affinity of the test compound for LC3B.

## Experimental Protocols

### Materials and Reagents

Reagent	Supplier	Catalog No.
Recombinant Human LC3B Protein	(Example) R&D Systems	(Example) 8558-LC
Biotinylated LC3B Ligand 1	(Custom synthesis or commercial)	-
96-well High-Binding Microplates	(Example) Corning	(Example) 3590
Coating Buffer (Carbonate-Bicarbonate)	(Example) Sigma-Aldrich	(Example) C3041
Wash Buffer (PBS with 0.05% Tween-20)	(Example) Sigma-Aldrich	(Example) P3563
Blocking Buffer (PBS with 1% BSA)	(Example) Sigma-Aldrich	(Example) A7906
Streptavidin-HRP	(Example) Thermo Fisher Scientific	(Example) 21130
TMB Substrate	(Example) Thermo Fisher Scientific	(Example) 34028
Stop Solution (2N H <sub>2</sub> SO <sub>4</sub> )	(Example) Thermo Fisher Scientific	(Example) SS04
Test Compounds	User-provided	-

### Assay Protocol

- Coating of Microplate with LC3B:
  - Dilute recombinant human LC3B protein to a final concentration of 2 µg/mL in Coating Buffer.
  - Add 100 µL of the diluted LC3B protein to each well of a 96-well high-binding microplate.

3. Incubate the plate overnight at 4°C.<sup>[1]</sup>
  4. The next day, wash the plate three times with 200 µL of Wash Buffer per well.
- Blocking:
    1. Add 200 µL of Blocking Buffer to each well.
    2. Incubate for 2 hours at room temperature.
    3. Wash the plate three times with 200 µL of Wash Buffer per well.
  - Competitive Binding Reaction:
    1. Prepare serial dilutions of the test compounds in Assay Buffer (PBS with 0.1% BSA).
    2. Add 50 µL of the diluted test compounds to the appropriate wells.
    3. Prepare the biotinylated LC3B ligand at a pre-determined optimal concentration (e.g., the EC<sub>50</sub> concentration for binding to LC3B) in Assay Buffer.
    4. Add 50 µL of the diluted biotinylated ligand to all wells except the blank.
    5. For control wells (maximum binding), add 50 µL of Assay Buffer instead of the test compound.
    6. Incubate the plate for 1 hour at room temperature with gentle shaking.
    7. Wash the plate five times with 200 µL of Wash Buffer per well.
  - Detection:
    1. Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
    2. Add 100 µL of the diluted Streptavidin-HRP to each well.
    3. Incubate for 30 minutes at room temperature in the dark.
    4. Wash the plate five times with 200 µL of Wash Buffer per well.

5. Add 100 µL of TMB Substrate to each well.
  6. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
  7. Stop the reaction by adding 50 µL of Stop Solution to each well.
- Data Acquisition and Analysis:
    1. Read the absorbance at 450 nm using a microplate reader.
    2. Subtract the absorbance of the blank wells from all other readings.
    3. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition =  $[1 - (\text{Absorbance of sample} / \text{Absorbance of maximum binding control})] \times 100$
    4. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the biotinylated ligand binding).

## Data Presentation

Table 1: Example Data for IC<sub>50</sub> Determination of a Test Ligand

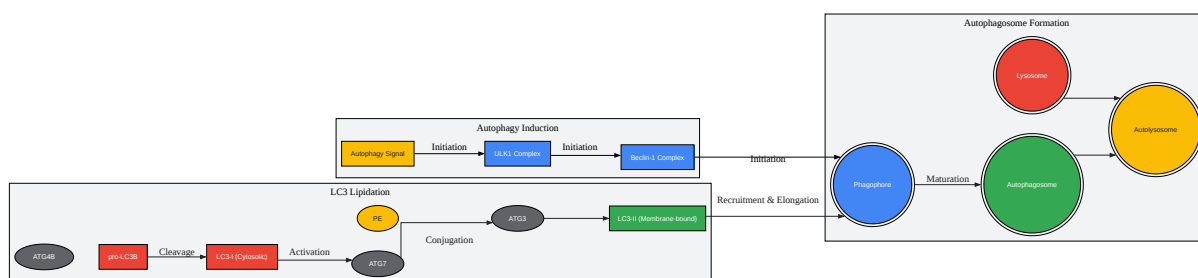
Test Ligand Conc. (µM)	Absorbance (450 nm)	% Inhibition
0 (Max Binding)	1.250	0
0.01	1.125	10
0.1	0.875	30
1	0.625	50
10	0.250	80
100	0.125	90

Table 2: Summary of Binding Affinities for a Panel of Test Compounds

Compound ID	IC <sub>50</sub> (μM)
Ligand A	0.85
Ligand B	5.2
Ligand C	>100
Ligand D	15.7

## Visualizations

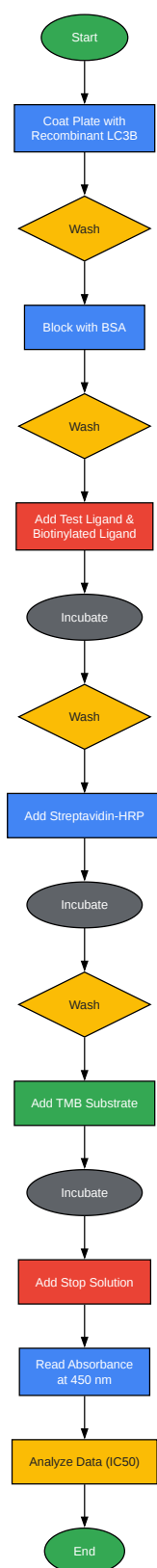
### Signaling Pathway

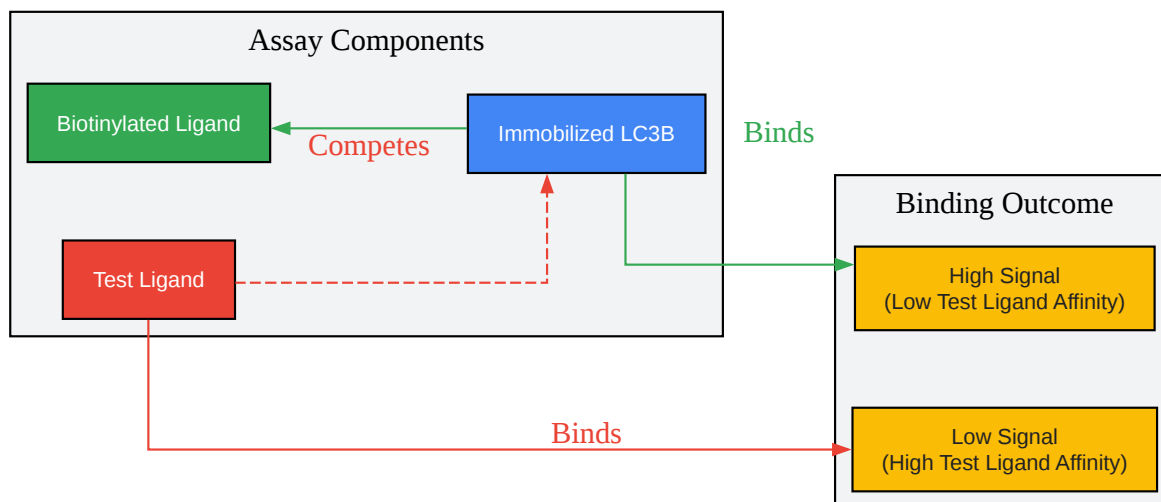


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Caption: LC3B signaling pathway in autophagy.

## Experimental Workflow





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## References

- 1. mabtech.com [mabtech.com]
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